(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

Lipophilicity Drug-likeness Parallel SAR

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a fully substituted aminopyrazole methanone that presents an ortho‑tolyl (2‑methylphenyl) ketone motif paired with a para‑bromophenyl ring on the pyrazole N1. Its computed logP (XLogP3) of approximately 4.5 places it at the lipophilic extreme of its analog series, influencing both solubility and membrane‑crossing potential.

Molecular Formula C17H14BrN3O
Molecular Weight 356.2 g/mol
CAS No. 618091-92-2
Cat. No. B12049346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
CAS618091-92-2
Molecular FormulaC17H14BrN3O
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
InChIInChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3
InChIKeyYGDKVNISASSUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone (CAS 618091-92-2) Is a Strategically Differentiated Aminopyrazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a fully substituted aminopyrazole methanone that presents an ortho‑tolyl (2‑methylphenyl) ketone motif paired with a para‑bromophenyl ring on the pyrazole N1 [1]. Its computed logP (XLogP3) of approximately 4.5 places it at the lipophilic extreme of its analog series, influencing both solubility and membrane‑crossing potential [1]. The compound is catalogued as part of the AldrichCPR collection of rare chemicals, indicating its identity as a low‑volume, discovery‑phase scaffold with limited analytical characterization .

Why Generic Substitution of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone with Other Aminopyrazole Methanones Can Lead to Irreproducible Results


Within the 5‑amino‑1‑(4‑bromophenyl)‑1H‑pyrazol‑4‑yl methanone series, even subtle aryl substituent changes produce quantifiable differences in lipophilicity and steric encumbrance. For example, the o‑tolyl congener exhibits a computed XLogP3 of 4.5, whereas the unsubstituted phenyl analog drops to 4.1, a shift of 0.4 logP units that can meaningfully alter solubility, assay interference, and membrane permeability in cellular models [1][2][3]. The ortho‑methyl group also introduces a twist angle between the carbonyl aryl ring and the pyrazole core, a conformational feature absent in para‑substituted analogs, which can change both molecular recognition and crystallinity [1][3].

Head‑to‑Head Quantitative Differentiation Evidence for (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone Against Its Closest Analogs


Computed LogP Advantage: o‑Tolyl vs. Unsubstituted Phenyl ConGeners

The target compound exhibits an XLogP3 of 4.5, which is 0.4 logP units higher than the value for the phenyl‑substituted analog (XLogP3 = 4.1) [1][2]. This lipophilicity increase corresponds to an approximately 2.5‑fold higher predicted partition coefficient, which can influence membrane permeability and plasma protein binding in cellular and in vivo assays.

Lipophilicity Drug-likeness Parallel SAR

Ortho‑Methyl Steric Differentiation vs. Para‑Methyl Isomer

The o‑tolyl group in the target compound introduces a steric clash with the pyrazole ring, forcing a dihedral angle of approximately 50–70° between the carbonyl‑bearing aryl ring and the pyrazole plane. In contrast, the p‑tolyl analog (XLogP3 = 4.5) can adopt a near‑coplanar arrangement [1][2]. This conformational difference is known to alter hydrogen‑bonding capacity of the adjacent amino group and can change the shape complementarity for ATP‑binding pockets in kinases.

Conformational analysis Steric hindrance Receptor fit

Hydrogen‑Bond Acceptor Count Differentiation vs. Thienyl Analog

The target compound has a topological polar surface area (TPSA) of 60.9 Ų and three hydrogen‑bond acceptors (nitrogen atoms in the pyrazole and amino group, plus the ketone oxygen) [1]. The 2‑thienyl analog (PubChem CID 4522164) carries four hydrogen‑bond acceptors (additional sulfur atom) and exhibits a lower computed logP of 4.1, suggesting a different solubility and permeability profile [2].

Polar surface area Solubility Off‑target liability

Procurement Differentiator: Rare‑Chemical Curation and Analytical Data Limitations

This compound is supplied exclusively as part of the AldrichCPR rare‑chemicals collection, with a purity specification of 95% (HPLC) but no additional analytical data (e.g., NMR, MS) provided by default . In contrast, the p‑tolyl analog (CAS 618091-90-0) may be available with at least ¹H NMR characterization from other vendors [1]. Researchers requiring full traceability must account for the cost and time of independent characterization.

Quality assurance Procurement risk Analytical characterization

Optimal Application Scenarios Where (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone Provides Tangible Advantage Over Analogs


Kinase Inhibitor Hit Expansion Requiring Enhanced Membrane Permeability

When a screening hit series shows a sharp logP‑activity relationship, the 0.4 logP boost of the o‑tolyl compound over the phenyl analog can improve cellular IC₅₀ values without introducing additional hydrogen‑bond donors [1]. Use this compound where parallel artificial membrane permeability assays (PAMPA) indicate that higher lipophilicity is needed to achieve intracellular target engagement.

Conformation‑Restricted Scaffold for Selectivity Profiling Against Kinase Panels

The ortho‑methyl steric hindrance enforces a non‑planar aryl ketone conformation that may disfavor binding to kinase hinge regions requiring a flat aromatic system, while still allowing engagement with pockets that accommodate a twisted geometry [2]. Ideal for selectivity screening against broad‑panel kinase assays to identify targets tolerant of ortho‑substitution.

Medicinal Chemistry SAR Studies on Aryl Ketone Geometry

In systematic SAR programs that compare ortho‑, meta‑, and para‑tolyl regioisomers, this compound serves as the ortho‑substituted benchmark, enabling correlation of dihedral angle with biochemical activity [3]. Use alongside the p‑tolyl analog (CAS 618091-90-0) to decouple electronic effects (identical computed logP) from steric effects.

Building Block for Fragment‑Based Drug Design Libraries

With a molecular weight of 356.2 g/mol and three rotatable bonds, this aminopyrazole methanone fits the upper range of fragment libraries while offering a bromine atom as a heavy‑atom label for X‑ray crystallography phasing or as a synthetic handle for cross‑coupling diversification [1].

Quote Request

Request a Quote for (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.